molecular formula C7H6BClO3 B6360253 4-Chloro-3-formylphenylboronic acid CAS No. 2354338-14-8

4-Chloro-3-formylphenylboronic acid

Cat. No.: B6360253
CAS No.: 2354338-14-8
M. Wt: 184.39 g/mol
InChI Key: KRAAFMSZJGQITE-UHFFFAOYSA-N
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Description

4-Chloro-3-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO3 and its molecular weight is 184.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 184.0098519 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAAFMSZJGQITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

A Glimpse into the World of Arylboronic Acids

Arylboronic acids are a class of organic compounds that have become indispensable tools for synthetic chemists. mackenzie.br Their defining feature is a boronic acid group (-B(OH)2) attached to an aromatic ring. This functionality allows them to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.org This reaction enables the efficient construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. acs.orgwiley-vch.de

The versatility of arylboronic acids stems from their stability, low toxicity, and the ease with which the boronic acid group can be introduced onto various aromatic scaffolds. mackenzie.brwiley-vch.de This allows for the creation of a diverse library of building blocks that can be used to construct complex molecular architectures. Beyond their role in cross-coupling reactions, arylboronic acids have found applications in fields as diverse as medicinal chemistry, where they are used as enzyme inhibitors, and materials science, for the development of sensors and supramolecular structures. mackenzie.brnih.gov

Unveiling the Structure and Functionality of 4 Chloro 3 Formylphenylboronic Acid

4-Chloro-3-formylphenylboronic acid stands out due to its trifunctional nature, incorporating a chloro group, a formyl (aldehyde) group, and a boronic acid moiety on a benzene (B151609) ring. This specific arrangement of functional groups provides a unique platform for synthetic chemists to perform sequential and regioselective reactions.

PropertyValue
CAS Number2354338-14-8
Molecular FormulaC7H6BClO3
Molecular Weight184.39 g/mol
AppearanceOff-white to white powder
Melting Point165-175 °C

The chloro substituent offers a site for various transition-metal-catalyzed cross-coupling reactions, beyond the capabilities of the boronic acid. The formyl group is a versatile handle for a plethora of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine or other carbon-nitrogen containing functionalities. The boronic acid group, as previously mentioned, is a cornerstone for Suzuki-Miyaura coupling and other related transformations. rsc.org The interplay of these three functional groups allows for a multi-step synthetic sequence where each group can be addressed selectively, making this compound a highly valuable and versatile building block.

A Key Player in Advanced Synthesis and Materials Science

Established Synthetic Routes for Functionalized Arylboronic Acids

The creation of the carbon-boron bond is the cornerstone of arylboronic acid synthesis. The choice of method often depends on the substrate's functional group tolerance, the desired scale, and economic factors.

A classic and widely used method for preparing arylboronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). wikipedia.org The most common organometallic intermediates are Grignard reagents (organomagnesium) and organolithium compounds.

For a compound like this compound, the synthesis would logically start from a dihalogenated precursor, such as 5-bromo-2-chlorobenzaldehyde. The aldehyde group is highly reactive towards organometallic reagents and must be protected prior to the formation of the Grignard or organolithium species. This is typically achieved by converting the aldehyde into an acetal (B89532). wikipedia.org

The general sequence is as follows:

Protection: The aldehyde group of the starting material (e.g., 5-bromo-2-chlorobenzaldehyde) is protected, for instance, as a diethyl acetal.

Formation of Organometallic Reagent:

Grignard Reaction: The protected aryl bromide is reacted with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) to form the corresponding arylmagnesium bromide. wikipedia.orgchemicalbook.com The presence of activating agents may be required. wikipedia.org

Lithiation: Alternatively, halogen-lithium exchange is performed by treating the protected aryl bromide with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). google.comscispace.com This method is often faster and more suitable for complex substrates than the Grignard reaction.

Borylation: The resulting organometallic compound is then treated with an electrophilic boron source, most commonly triisopropyl borate or trimethyl borate, at low temperature. This forms a boronate ester intermediate. scispace.comu-tokyo.ac.jp

Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes both the boronate ester and the acetal protecting group to yield the final this compound. wikipedia.org

The lithiation-borylation sequence is a powerful and versatile method for creating complex boronic esters, with the process being adaptable to a wide range of substrates. scispace.comorganic-chemistry.org

A second major route is the Miyaura borylation reaction , a palladium-catalyzed process that couples an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). google.combris.ac.uk This reaction offers excellent functional group tolerance, often obviating the need for protecting groups. google.com For the synthesis of this compound, one could envision a selective borylation at the more reactive C-Br bond of 5-bromo-2-chlorobenzaldehyde. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., PdCl₂(dppf)) in the presence of a weak base like potassium acetate (B1210297) (KOAc). google.comrsc.org The product of this reaction is a boronate ester (e.g., the pinacol (B44631) ester), which then requires a subsequent hydrolysis step to yield the boronic acid.

The final step in many borylation sequences is the hydrolysis of the initially formed boronate ester to the free boronic acid. While this can be as simple as an acidic workup, the stability of the boronate ester can influence the required conditions. wikipedia.orgnih.gov Pinacol esters, for example, are known for their stability and may require specific conditions for efficient cleavage. google.com Conversely, some boronic acids are unstable and prone to decomposition or protodeboronation (loss of the B(OH)₂ group), especially heterocyclic or sterically hindered variants. nih.gov

To address issues of stability and purification, boronic acids are often converted into more stable derivatives. Common derivatization strategies include:

Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids formed by treating the boronic acid or ester with potassium hydrogen difluoride (KHF₂). nih.gov They are often easier to handle and purify than the corresponding boronic acids. The boronic acid can be regenerated from the trifluoroborate salt if needed.

MIDA Boronates: Reaction with N-methyliminodiacetic acid (MIDA) forms air-stable, crystalline MIDA boronates. nih.gov These are exceptionally stable to a range of reaction conditions, including chromatography. A key feature is their ability to undergo "slow-release" of the free boronic acid under specific cross-coupling conditions, which is particularly useful when the free boronic acid is unstable. nih.gov

DABO Boronates: Diethanolamine (DEA) complexes of boronic acids form stable derivatives that can often be used directly in coupling reactions and show enhanced stability for long-term storage compared to the free boronic acids.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over various reaction and isolation parameters.

The isolation and purification of arylboronic acids are critically dependent on pH control. Boronic acids are Lewis acids with pKa values typically around 9, but this can vary significantly based on substitution. They form tetrahedral boronate anions in basic solutions. This property is exploited for purification. A common procedure involves:

Dissolving the crude boronic acid in an aqueous base (e.g., NaOH) to form the soluble boronate salt.

Washing the basic aqueous solution with an organic solvent to remove non-acidic impurities.

Re-acidifying the aqueous layer (e.g., with HCl) to a pH below the boronic acid's pKa, causing the pure boronic acid to precipitate out. chemicalbook.comnih.gov

Careful control of the pH during this process is crucial. A patent for purifying formylphenylboronic acids specifies adjusting the pH to a range of 8 to 11 to dissolve the crude product before re-precipitation with acid. nih.gov Excessively high pH can promote side reactions. nih.gov

Temperature also plays a key role. The initial borylation reactions involving organometallic intermediates are typically conducted at very low temperatures (-78 °C to 0 °C) to control reactivity and prevent side reactions. wikipedia.orgchemicalbook.com Conversely, Miyaura borylations often require elevated temperatures (e.g., 80 °C) to drive the catalytic cycle, although room-temperature methods have been developed. google.com During isolation, precipitation is often performed at low temperatures (e.g., 0-10 °C) to maximize recovery of the purified product. nih.gov

The choice of solvent significantly impacts borylation reactions. In organometallic routes, ether solvents like THF or diethyl ether are standard for their ability to solvate the Grignard or organolithium reagents. chemicalbook.com

In palladium-catalyzed Miyaura borylations, polar aprotic solvents such as DMSO or DMF are often used. google.com However, the solvent can dramatically influence reaction selectivity and efficiency. For instance, studies have shown that while solvents like THF or toluene (B28343) might be effective in some systems, others may show low conversion or significant byproduct formation. google.com The development of micellar catalysis, using surfactants in water, has enabled some borylations to proceed efficiently at room temperature, offering a greener alternative to traditional organic solvents. google.com

The following table summarizes the effect of different solvents on a model Miyaura borylation reaction, highlighting the critical role of the reaction medium.

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)DMSO80High google.com
Pd(dba)₂/PCy₃1,4-Dioxane80High google.com
Pd(PtBu₃)₂THFRefluxLow Conversion
Pd(PtBu₃)₂Water (TPGS-750-M)Room Temp.97
Pd/PtBu₃MeCN or DMFVariesFavors C-OTf coupling
Pd/PtBu₃Water or AlcoholsVariesFavors C-Cl coupling

This table is illustrative and compiles data from different model systems to show general solvent trends.

Recent Advances in Scalable Synthesis Techniques

The demand for arylboronic acids as key intermediates in the pharmaceutical and materials science industries has driven the development of more efficient and scalable synthetic methods. A major advance in this area is the application of flow chemistry .

Continuous flow reactors offer significant advantages over traditional batch processing, including superior temperature and mixing control, enhanced safety for highly reactive intermediates like organolithiums, and the potential for high throughput. The synthesis of arylboronic acids via lithiation-borylation has been successfully translated to flow systems. google.com In a typical setup, streams of the aryl halide and the organolithium reagent are mixed in a cooled microreactor, allowing for rapid and controlled halogen-lithium exchange. This reactive stream is then immediately merged with a stream of the borate ester, followed by an in-line quench. This approach minimizes the decomposition of the unstable organolithium intermediate and allows for the synthesis of functionalized boronic esters on a multigram scale with reaction times of seconds. This technology is particularly valuable for industrial-scale production, improving safety, consistency, and efficiency.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Another relevant analogue is 4-chlorophenylboronic acid. A patented method describes its synthesis from p-dichlorobenzene via a Grignard reaction, followed by reaction with a borate ester. This approach is noted for its use of economical starting materials and results in a high yield, demonstrating the potential for cost-effective and efficient large-scale production. A two-step process starting from 4-chloroaniline (B138754) has also been reported, affording the product in a 79% yield. chemicalbook.com

To provide a more quantitative comparison beyond simple reaction yield, the concept of atom economy is crucial. libretexts.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a "greener" and more sustainable process, as it generates less waste.

Let's analyze the atom economy for two potential synthetic pathways to a generic formylphenylboronic acid, which can be extrapolated to the synthesis of this compound.

Route 1: Grignard Reaction of a Bromo-Aryl Acetal

This route typically involves:

Protection of the aldehyde (e.g., as a diethyl acetal).

Formation of the Grignard reagent from the corresponding bromo-aryl acetal.

Reaction with a borate ester (e.g., trimethyl borate).

Hydrolysis to yield the final boronic acid.

The key bond-forming step is the reaction of the Grignard reagent with the borate ester. For the purpose of a simplified atom economy calculation, let's consider the core reaction:

Aryl-MgBr + B(OCH₃)₃ → Aryl-B(OCH₃)₂ + MgBr(OCH₃) Aryl-B(OCH₃)₂ + 2H₂O → Aryl-B(OH)₂ + 2CH₃OH

The byproducts include magnesium salts and methanol.

Route 2: Lithiation of a Chloro-Aryl Acetal

This route involves:

Protection of the aldehyde.

Lithiation of the corresponding chloro-aryl acetal using a strong base like n-butyllithium.

Reaction with a borate ester.

Hydrolysis.

The core reaction is:

Aryl-Cl + 2Li → Aryl-Li + LiCl Aryl-Li + B(OCH₃)₃ → Aryl-B(OCH₃)₂ + Li(OCH₃) Aryl-B(OCH₃)₂ + 2H₂O → Aryl-B(OH)₂ + 2CH₃OH

This route generates lithium salts as byproducts.

A detailed comparative analysis of the atom economy would require the specific stoichiometry and molecular weights of all reactants and products for each step. However, a qualitative assessment suggests that routes with fewer protection/deprotection steps and those that utilize reagents more efficiently (i.e., catalytic versus stoichiometric) will generally exhibit higher atom economy. For instance, a direct borylation of the C-H bond of a suitable precursor, if developed, would represent a significant improvement in atom economy by eliminating the need for pre-functionalized starting materials (e.g., haloarenes) and the associated stoichiometric byproducts.

The following interactive table summarizes the yields for the synthesis of various analogues of this compound, providing a basis for comparing the efficiencies of different synthetic strategies.

Product Starting Material Method Reported Yield Reference
4-Formylphenylboronic acid4-BromobenzaldehydeGrignard Reaction78% orgsyn.org
4-Formylphenylboronic acid4-Bromobenzaldehyde derivativeOrganolithium Reaction99% orgsyn.org
4-Chlorophenylboronic acidp-DichlorobenzeneGrignard ReactionHigh
4-Chlorophenylboronic acid4-ChloroanilineDiazotization/Borylation79% chemicalbook.com
3-Fluoro-4-formylphenylboronic acidCrude ProductPurification94.4% google.com
3-Formyl-4-methoxyphenylboronic acidCrude ProductPurification92% google.com

Strategic Applications in Diverse Organic Transformations

Catalytic Cross-Coupling Reactions

4-Chloro-3-formylphenylboronic acid is a prominent substrate in various metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for the formation of biaryl structures. This compound readily participates in these reactions, coupling with a wide array of aryl and heteroaryl halides or triflates. The palladium catalyst, typically in the presence of a base, facilitates the transfer of the 4-chloro-3-formylphenyl group to the coupling partner.

A notable application involves the synthesis of pyrazole (B372694) derivatives, which are significant scaffolds in medicinal chemistry. For instance, the Suzuki coupling of a protected pyrazole boronic acid ester with an appropriately substituted aryl halide, such as 4-bromo-2-chlorobenzonitrile, lays the groundwork for creating complex heterocyclic systems. mdpi.com While this example illustrates the general strategy, specific data for the direct coupling of this compound with various partners would typically involve screening of catalysts, ligands, and bases to optimize yields. The reaction conditions generally involve a palladium source like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as Na₂CO₃ or K₃PO₄, and a solvent system like toluene (B28343)/water or dioxane/water. mdpi.comacs.org

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Coupling Partner Catalyst Base Solvent Product Type
Aryl Halide (e.g., 4-bromo-2-chlorobenzonitrile) Pd(PPh₃)₂Cl₂ Na₂CO₃ THF/Water Substituted Biaryl mdpi.com
Heteroaryl Halide Pd(OAc)₂/Ligand K₃PO₄ n-Butanol Arylated Heterocycle

This table represents typical conditions and not specific results for this compound due to limited specific literature data.

In addition to cross-coupling, arylboronic acids can undergo palladium-catalyzed homocoupling to form symmetrical biaryls. While often considered a side reaction in Suzuki-Miyaura coupling, it can be optimized to become the main pathway. This reaction typically proceeds in the presence of a palladium catalyst and an oxidant.

Furthermore, palladium-catalyzed C-H arylation offers a direct method to functionalize heterocycles. In these reactions, this compound can serve as the arylating agent for electron-rich heterocycles, providing a more atom-economical route to biaryl compounds compared to traditional cross-coupling with halo-heterocycles.

Copper-mediated coupling reactions, such as the Chan-Lam coupling, provide an alternative to palladium-based methods for the formation of carbon-heteroatom bonds. This compound can be coupled with N-H or O-H containing compounds, like amines, amides, and phenols, using a copper catalyst, often in the presence of an oxidant and a base like pyridine. st-andrews.ac.uk These reactions are attractive due to the lower cost and toxicity of copper compared to palladium.

Recent advancements have also explored the use of arylboronic acids in fluoroalkylation reactions. While specific examples with this compound are not prevalent, general methodologies show that copper can mediate the coupling of arylboronic acids with fluoroalkyl sources, offering a pathway to introduce fluorinated motifs, which are of high interest in pharmaceutical and materials science. unh.edu

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The true synthetic power of this compound lies in its capacity to act as a versatile intermediate, where its functional groups are sequentially or orthogonally exploited to build complex molecules.

As established, the primary route to biaryl compounds using this compound is through Suzuki-Miyaura coupling. The resulting biaryl aldehyde is a pivotal intermediate. The aldehyde functionality can be further elaborated to extend the aromatic system. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on the aldehyde can introduce a vinyl group, which can then participate in intramolecular cyclization reactions to form polycyclic aromatic hydrocarbons (PAHs). Alternatively, condensation reactions with appropriate precursors can lead to the formation of new heterocyclic rings fused to the biaryl system.

Table 2: Potential Synthetic Transformations of this compound Derived Biaryls

Starting Material Reagents Transformation Resulting Structure
Biaryl Aldehyde Wittig Ylide Olefination Stilbene Derivative
Biaryl Aldehyde Hydrazine Condensation/Cyclization Pyrazole-fused Aromatic

This table illustrates potential synthetic pathways based on the reactivity of the formyl group.

The bifunctional nature of this compound makes it an ideal monomer for the modular synthesis of advanced organic materials. The boronic acid and chloro-substituent can be utilized in step-growth polymerization reactions, such as Suzuki polymerization, to create conjugated polymers. The pendant formyl groups along the polymer backbone can then be post-functionalized to tune the material's electronic, optical, or physical properties. This approach allows for the systematic development of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The aldehyde can be converted into a more robust group prior to polymerization or used as a reactive site for crosslinking or grafting after the polymer is formed.

This compound is a testament to the power of multifunctional reagents in modern organic synthesis. Its ability to participate in a wide range of catalytic cross-coupling reactions, most notably the Suzuki-Miyaura coupling, makes it a fundamental building block for the construction of carbon-carbon bonds. Beyond this, its role as a key synthetic intermediate allows for the strategic and modular construction of complex biaryl compounds, polyaromatic systems, and functional organic materials. The continued exploration of the reactivity of this versatile compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant applications across science and technology.

Building Block in the Construction of Functionalized Molecules

The applications of structurally similar compounds, however, provide a strong indication of the potential reactivity and synthetic utility of this compound. Boronic acids are cornerstone reagents in synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity. nih.govorganic-chemistry.org They are most famously employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a method that is fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. organic-chemistry.orgresearchgate.netyoutube.com

The presence of both a formyl (aldehyde) and a chloro group on the phenyl ring, in addition to the boronic acid, makes this compound a trifunctional reagent. This offers synthetic chemists multiple reaction pathways:

The boronic acid group is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures. organic-chemistry.orgresearchgate.net

The formyl group can undergo a wide range of transformations, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce diverse functionalities.

The chloro substituent can also participate in cross-coupling reactions, although it is generally less reactive than bromo or iodo substituents, often requiring specific catalyst systems to activate it. researchgate.netresearchgate.net

For instance, research on related compounds like 4-formylphenylboronic acid and 4-chlorophenylboronic acid demonstrates their successful application in palladium-catalyzed reactions. 4-Formylphenylboronic acid is a known reagent for synthesizing complex aromatic compounds and has been used in the preparation of novel protein synthesis inhibitors and sensitizers for dye-sensitized solar cells. pdx.edu Similarly, 4-chloroanisole (B146269) (a chloro-substituted aryl ether) has been effectively used in Suzuki-Miyaura coupling reactions with phenylboronic acid, showcasing the viability of chloro-arenes as coupling partners. researchgate.net

Given these precedents, it is highly probable that this compound would be a valuable building block for creating complex, functionalized molecules, particularly in medicinal chemistry where chlorinated compounds are prevalent. nih.gov The aldehyde could serve as a handle for attaching side chains or forming heterocyclic rings, while the boronic acid and chloro-substituent provide two distinct sites for constructing a biaryl core through sequential or selective cross-coupling reactions.

However, without specific published studies on this compound, any discussion of its precise applications, reaction conditions, and the properties of the resulting molecules remains speculative. The data necessary to construct detailed tables of research findings, such as reaction yields or spectroscopic data for products derived from this specific starting material, is not available.

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Analysis for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide critical insights into the molecular structure, bonding, and functional groups present in a compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the vibrational modes of a molecule. For phenylboronic acids, characteristic bands for the O-H, B-O, C=O, and C-Cl stretching and bending vibrations would be expected.

For the related compound, 4-formylphenylboronic acid , the FT-IR spectrum shows characteristic peaks that can be assigned to its functional groups. A study on 3-fluoro-4-formylphenylboronic acid utilized both experimental FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign the fundamental vibrations. For instance, the C=O stretching vibration in such aldehydes typically appears in the region of 1680-1715 cm⁻¹. The broad O-H stretching band of the boronic acid group is expected around 3200-3400 cm⁻¹. The B-O stretching vibrations are typically found in the 1300-1400 cm⁻¹ region.

A hypothetical FT-IR data table for 4-chloro-3-formylphenylboronic acid, based on known data for similar compounds, is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H stretch (boronic acid)3200-3400 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (aldehyde)1690-1710
C=C stretch (aromatic)1550-1600
B-O stretch1330-1380
C-Cl stretch700-800

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 4-formylphenylboronic acid , the ¹H NMR spectrum in CD₃CN shows a singlet for the aldehyde proton around 9.80 ppm and signals for the aromatic protons in the range of 6.95-7.76 ppm. In ¹³C NMR, the carbonyl carbon of the aldehyde is highly deshielded and appears around 192.0 ppm. The carbon atom attached to the boron atom is also characteristic. ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, with chemical shifts providing information about the coordination state of the boron atom.

A predicted NMR data table for this compound is as follows:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CHO)~9.9-10.1s
¹H (aromatic)~7.5-8.2m
¹H (B(OH)₂)~8.0-8.5s (broad)
¹³C (CHO)~190-193
¹³C (aromatic)~125-140
¹¹B~27-30

X-ray Crystallography of Related Molecular Structures

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is reported, studies on related compounds like 4-halophenylboronic acids reveal that they often form hydrogen-bonded dimers in the solid state. The crystal structure of phenylboronic acid itself shows a dimeric structure formed through hydrogen bonds between the boronic acid groups. It is highly probable that this compound would also exhibit such dimeric structures, potentially with additional intermolecular interactions involving the chloro and formyl substituents.

Quantum Chemical Calculations

Computational chemistry provides a theoretical framework to complement and predict experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

DFT is a widely used computational method for predicting the optimized geometry, electronic structure, and vibrational frequencies of molecules. A study on 3-fluoro-4-formylphenylboronic acid employed DFT with the B3LYP functional and a 6-311++G(d,p) basis set to calculate its geometric parameters, vibrational modes, and electronic properties like HOMO-LUMO energy gap. Such calculations would be invaluable for this compound to understand the influence of the chloro and formyl groups on the geometry and electronic distribution of the phenylboronic acid moiety. The calculated vibrational frequencies are often scaled to achieve better agreement with experimental data.

Ab Initio Methods and Molecular Dynamics Simulations

Higher-level ab initio methods can provide even more accurate electronic structure information. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule, including its conformational changes and interactions with solvent molecules or other species over time. While no specific MD simulations on this compound have been reported, such studies on related systems can reveal important information about their behavior in different environments. For instance, MD simulations could be used to explore the stability of the dimeric structure of this compound in solution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity and greater polarizability. nih.gov

The analysis of 3-fluoro-4-formylphenylboronic acid revealed the distribution and energy levels of its frontier orbitals. researchgate.net The HOMO is typically localized on the phenyl ring, which is rich in π-electrons, while the LUMO is often centered on the electron-withdrawing formyl group and the boronic acid moiety. This distribution suggests that the phenyl ring acts as the primary electron donor, while the formyl and boronic acid groups are the electron-accepting centers.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In the case of formylphenylboronic acids, the MEP map would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the formyl and boronic acid groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms of the boronic acid and the phenyl ring, signifying sites for nucleophilic attack. This charge distribution is crucial in understanding intermolecular interactions and the initial steps of chemical reactions.

A comparative table of computed electronic properties for 3-fluoro-4-formylphenylboronic acid is presented below to provide an estimate for the properties of this compound.

PropertyValue for 3-fluoro-4-formylphenylboronic acid researchgate.net
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap-
Note: Specific energy values from the cited study were not available for direct inclusion.

Theoretical Insights into Reactivity and Reaction Mechanisms

The computational data derived from FMO and MEP analyses provide a robust theoretical framework for understanding the reactivity of this compound. The presence of both electron-donating (phenyl ring) and electron-withdrawing (chloro and formyl groups) moieties imparts a rich and tunable reactivity profile.

The boronic acid group is a key functional group, making this compound a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.org Computational studies on the Suzuki-Miyaura reaction mechanism highlight the crucial role of the boronic acid. The reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Theoretical investigations suggest that the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. nih.gov The electronic properties of the arylboronic acid, as elucidated by FMO and MEP analysis, directly influence the facility of this step. The electron-withdrawing nature of the chloro and formyl groups on the phenyl ring can impact the nucleophilicity of the carbon atom attached to the boron, thereby affecting the rate of transmetalation.

Furthermore, the formyl group can participate in various other chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, allowing for the synthesis of a wide array of derivatives. Computational models can be employed to predict the feasibility and stereochemical outcomes of such reactions.

Emerging Research Frontiers and Multifunctional Capabilities

Design and Development of Boronic Acid-Based Chemosensors

The inherent Lewis acidity of the boron atom in boronic acids makes them ideal recognition sites for anions and diol-containing molecules. This property is extensively leveraged in the design of chemosensors, where binding events are translated into measurable optical or electrochemical signals.

While direct studies on 4-Chloro-3-formylphenylboronic acid as a standalone chemosensor are not extensively documented, its structure provides a clear blueprint for creating advanced sensory molecules, particularly for fluoride (B91410) anions. The primary mechanism for fluoride detection by boronic acids involves a strong interaction between the highly electronegative fluoride ion and the electron-deficient boron center. This binding can trigger distinct changes in the electronic properties of the molecule, which can be harnessed for signaling.

A common strategy involves creating a Schiff base by condensing the formyl group of this compound with an amino-functionalized fluorophore. In such a system, the boronic acid acts as the "receptor" and the fluorophore as the "reporter." Upon binding of fluoride to the boron atom, the resulting anionic boronate complex can alter the photophysical properties of the entire molecule through several mechanisms:

Photoinduced Electron Transfer (PET): The formation of the B-F bond can inhibit or enhance PET between the receptor and the fluorophore, causing a "turn-on" or "turn-off" of fluorescence.

Intramolecular Charge Transfer (ICT): The change in the electronic nature of the boronic acid group upon fluoride binding can significantly modify the ICT character of the sensor, leading to a detectable shift in the emission wavelength.

The design of such sensors allows for high selectivity for fluoride over other anions like chloride, bromide, or acetate (B1210297), due to the specific and strong nature of the boron-fluoride interaction. frontiersin.orgnih.gov The development of high-performance fluoride chemosensors remains a significant area of research due to the importance of monitoring fluoride levels in drinking water and biological systems. frontiersin.orgnih.gov

Investigations into Enzyme-Boronic Acid Interactions

Boronic acids have emerged as a significant class of enzyme inhibitors due to their ability to act as transition-state analogs. benthamdirect.comtandfonline.com They form stable, covalent adducts with key active site residues, particularly the catalytic serine in serine proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. ingentaconnect.com

The this compound molecule is a promising candidate for inhibiting various enzyme classes.

Serine Proteases and Lipases: For serine proteases and lipases, the boronic acid would likely act as the primary inhibitory group. The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine residue, forming a stable, covalent tetrahedral boronate adduct. This effectively blocks the enzyme's catalytic activity. ingentaconnect.com The presence of the formyl group could further enhance binding through additional interactions within the active site.

β-Lactamases: Boronic acids are recognized as potent inhibitors of β-lactamases, enzymes responsible for antibiotic resistance. ingentaconnect.com They function by forming a stable acyl-enzyme intermediate with the active site serine, which is resistant to hydrolysis. A compound like this compound could be investigated for its potential to inhibit these enzymes, contributing to efforts to overcome antibiotic resistance.

Glycosidases: While less common than for proteases, boronic acids can inhibit glycosidases by binding to the diol groups present in the carbohydrate substrates or transition states.

The binding affinity and the nature of the adduct formed are critical to an inhibitor's potency. For this compound, two reactive centers can participate in adduct formation.

Boronic Acid Adduct: The primary interaction is the formation of a reversible, covalent bond between the boronic acid and an enzyme's active site nucleophile (e.g., Ser-OH). The stability of this adduct determines the inhibitory constant (Ki).

Formyl Group Adduct: The aldehyde (formyl) group can react with nucleophilic amine groups, such as the ε-amino group of a lysine (B10760008) residue, to form a Schiff base (an imine). Research on the related compound 2-formylphenylboronic acid has shown it can form a surprising and stable benzoxaborole adduct with a lysine residue in the active site of mandelate (B1228975) racemase. marquette.edu This demonstrates that the formyl group can be crucial for creating highly potent and specific inhibitors through unique adduct formation that may not be immediately obvious. marquette.edu

The combination of the chloro-substituent, which alters the electronic properties and steric profile of the phenyl ring, and the dual reactivity of the boronic acid and formyl groups makes this compound a molecule with complex and potentially highly potent inhibitory capabilities.

Applications in Material Science beyond Direct Synthesis

The bifunctional nature of this compound makes it a valuable building block for creating advanced functional materials, including polymers and hybrid materials. nih.govresearchgate.net Its two distinct reactive handles—the boronic acid and the formyl group—allow for orthogonal chemical modifications.

This compound can be incorporated into or onto polymeric backbones to impart specific functionalities.

Integration via Boronic Acid: The boronic acid group can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. This chemistry is widely used to functionalize polymers like polyvinyl alcohol (PVA) or biopolymers such as alginate. mdpi.commdpi.com By integrating this compound, one can create:

Stimuli-Responsive Hydrogels: Hydrogels that change their structure and properties (e.g., swelling or drug release) in response to changes in pH or the presence of sugars, which compete for binding to the boronic acid. mdpi.commdpi.com

Functional Coatings: Anchoring the molecule onto a diol-containing surface can create coatings with specific binding properties or antibacterial potential. nih.gov

Integration via Formyl Group: The formyl group can be used to graft the molecule onto polymers containing primary or secondary amine groups through the formation of a stable Schiff base. This allows for the functionalization of polymers like poly(allylamine) or polyethyleneimine.

This dual reactivity enables the creation of complex hybrid materials where the molecule can act as a cross-linker between two different polymer chains (one with diol groups, one with amine groups) or to attach a polymer to an inorganic substrate that has been functionalized with a complementary group. mdpi.comnih.gov This opens avenues for developing new materials for drug delivery, tissue engineering, and sensing applications.

Surface Modification and Functionalization Strategies

A comprehensive review of current scientific literature reveals a notable absence of specific studies focused on the use of this compound for surface modification and functionalization. While boronic acids, in general, are widely employed for such applications, dedicated research detailing strategies involving this particular compound is not presently available.

The inherent functionalities of this compound suggest its potential as a versatile agent for tailoring the properties of various substrates. The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a characteristic extensively used for the immobilization of biomolecules, such as carbohydrates and glycoproteins, onto sensor surfaces or nanoparticles.

The aldehyde group offers a reactive handle for a multitude of chemical transformations. It can participate in reductive amination to attach primary amine-containing molecules, or undergo condensation reactions, such as the Wittig or Knoevenagel reactions, to introduce new functional groups or extend conjugation. The presence of the chloro-substituent on the phenyl ring further modulates the electronic properties of the molecule and could serve as a site for cross-coupling reactions.

Despite this theoretical potential, the scientific community has yet to publish specific research detailing the application of these strategies using this compound. The development of such methods would constitute a novel contribution to the field of surface chemistry.

Future Outlook and Unexplored Research Avenues

The future research landscape for this compound is rich with possibilities, stemming from the current lack of dedicated studies on its specific applications. The unique combination of its functional groups opens up several unexplored avenues that could lead to significant advancements in various scientific disciplines.

A primary area for future investigation would be the systematic exploration of its utility in materials science . Research could focus on its role as a bifunctional linker for the synthesis of novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The aldehyde and boronic acid groups could be exploited to create porous materials with tailored functionalities for applications in gas storage, separation, or catalysis.

In the realm of medicinal chemistry and chemical biology , the compound could be investigated as a building block for the synthesis of complex molecules with potential therapeutic activity. The aldehyde could serve as a precursor for the formation of various heterocyclic scaffolds, while the boronic acid could act as a pharmacophore or a handle for targeted drug delivery.

Furthermore, the potential of this compound in the development of chemosensors remains an entirely untapped field. The dual reactivity of the molecule could be harnessed to design sophisticated sensors capable of detecting multiple analytes or responding to specific environmental stimuli. For instance, the boronic acid could bind to saccharides, while the aldehyde's reactivity could be modulated by the presence of other chemical species, leading to a multi-signal response.

The following table summarizes potential areas for future research:

Research AreaPotential Application of this compound
Materials Science Bifunctional linker for MOFs and COFs
Surface modification of nanoparticles and polymers
Medicinal Chemistry Building block for novel therapeutic agents
Component of targeted drug delivery systems
Chemosensors Development of multi-analyte or stimuli-responsive sensors

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Chloro-3-formylphenylboronic acid?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Assign vibrational modes (e.g., B-O, C-Cl, and formyl C=O stretches) by comparing experimental spectra with Density Functional Theory (DFT)-calculated frequencies. Scaling factors (e.g., 0.9613 for B3LYP/6-311++G(d,p)) improve alignment between experimental and computational data .
  • Nuclear Magnetic Resonance (NMR) : Use 11^{11}B NMR to confirm boronic acid functionality and 1^{1}H/13^{13}C NMR to resolve substituent effects.
  • X-ray Diffraction (XRD) : Employ the SHELX suite for crystal structure refinement to determine bond lengths, angles, and supramolecular interactions .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store at 0–6°C in a dry, inert atmosphere to prevent hydrolysis of the boronic acid group. Stability data for analogous compounds (e.g., 4-Chlorophenylboronic acid pinacol ester) suggest refrigeration minimizes decomposition .
  • Avoid prolonged exposure to moisture or strong bases, which may promote boroxine formation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices. These reveal charge distribution and reactive sites (e.g., the formyl group’s electrophilicity) .
  • Validate results against experimental UV-Vis spectra and ionization potentials. For example, the B3LYP method achieves <3% error in atomization energies for similar systems .

Q. What strategies resolve contradictions in vibrational spectral data between experimental and computational results?

  • Methodological Answer :

  • Scale Computational Frequencies : Apply empirical scaling factors (e.g., 0.9613 for B3LYP) to adjust DFT-calculated wavenumbers .
  • Mode Assignment : Use vibrational energy distribution analysis (VEDA) to correlate specific vibrations with substituent effects (e.g., chloro vs. formyl groups) .
  • Isotopic Substitution : Compare deuterated and non-deuterated spectra to isolate contributions from ambiguous peaks.

Q. How do chloro and formyl substituents affect the reactivity of phenylboronic acid in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The chloro and formyl groups reduce electron density at the boron center, increasing its electrophilicity and Suzuki-Miyaura coupling efficiency.
  • Steric Considerations : Substituent positioning (meta vs. para) influences steric hindrance during transmetalation. Compare with analogous compounds like 4-Carboxy-3-fluorophenylboronic acid .
  • Optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) under anhydrous conditions to maximize yield .

Q. What crystallographic software is recommended for determining the crystal structure of this compound?

  • Methodological Answer :

  • Use SHELXL for refinement and SHELXD for phase determination. These tools handle high-resolution data and twinned crystals effectively .
  • Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury.

Q. How can molecular docking studies explore the biological interactions of this compound?

  • Methodological Answer :

  • Target Selection : Dock against enzymes with boronic acid-binding sites (e.g., proteases or carbohydrate-binding proteins) using AutoDock Vina or Schrödinger Suite .
  • Binding Affinity Analysis : Calculate ΔG values and hydrogen-bonding patterns to assess inhibitory potential. For example, 4-Formylphenylboronic acid derivatives show affinity for cancer-related targets .
  • Validation : Compare docking poses with crystallographic data from the Protein Data Bank (PDB).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.